Indomethacin analog 1
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Overview
Description
Indomethacin analog 1 is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). Indomethacin itself is an indole-acetic acid derivative that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. This compound has been developed to enhance the therapeutic properties of indomethacin while minimizing its adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin analog 1 typically involves the modification of the indole ring structure of indomethacin. One common method involves the acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, followed by interaction with levulinic acid in the presence of formic acid . This process results in the formation of the desired analog with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Indomethacin analog 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of potassium carbonate and tetrahydrofuran as a solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated indomethacin analogs.
Scientific Research Applications
Indomethacin analog 1 has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Indomethacin analog 1 exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, the analog may interact with other molecular targets and pathways, including the modulation of nitric oxide pathways and intracranial vasoconstriction .
Comparison with Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties but higher adverse effects.
Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.
Sulindac: A structurally related NSAID with a similar mechanism of action.
Uniqueness of Indomethacin Analog 1: this compound is unique in its ability to retain the therapeutic properties of indomethacin while potentially reducing its adverse effects. This is achieved through structural modifications that enhance its selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), thereby reducing gastrointestinal side effects .
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(8-10-19(23)24)17-11-15(26-2)7-9-18(17)22(12)20(25)13-3-5-14(21)6-4-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,24) |
InChI Key |
ZXFPVIQVVULPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CCC(=O)O |
Origin of Product |
United States |
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